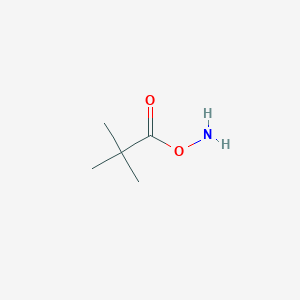![molecular formula C5H10N2 B15072814 5-Azaspiro[2.3]hexan-2-amine](/img/structure/B15072814.png)
5-Azaspiro[2.3]hexan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Azaspiro[2.3]hexan-2-amine is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.3]hexan-2-amine typically involves the use of D-serine as a starting material. The process includes a diastereoselective rhodium-catalyzed cyclopropanation reaction to introduce the cyclopropyl moiety . This method ensures the control of stereochemistry, which is crucial for the biological activity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Azaspiro[2.3]hexan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions often involve the use of nucleophiles or electrophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized spiro compounds .
Wissenschaftliche Forschungsanwendungen
5-Azaspiro[2.3]hexan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound serves as a conformationally constrained analogue of amino acids, aiding in the study of protein structure and function.
Industry: The compound’s unique structure makes it valuable in the design of new materials and catalysts.
Wirkmechanismus
The mechanism by which 5-Azaspiro[2.3]hexan-2-amine exerts its effects involves its interaction with specific molecular targets. As a conformationally constrained analogue of amino acids, it can modulate the function of glutamate receptors in the CNS. This modulation can influence neurotransmission and has implications for treating various CNS disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Azaspiro[2.4]heptane: Another spiro compound with a slightly different ring structure.
5-Azaspiro[3.3]heptane: Features a larger ring system compared to 5-Azaspiro[2.3]hexan-2-amine.
Uniqueness
This compound is unique due to its specific ring size and the presence of an amine group, which provides distinct chemical and biological properties. Its constrained structure enhances its stability and selectivity in biological systems, making it a valuable tool in drug design and development .
Eigenschaften
Molekularformel |
C5H10N2 |
|---|---|
Molekulargewicht |
98.15 g/mol |
IUPAC-Name |
5-azaspiro[2.3]hexan-2-amine |
InChI |
InChI=1S/C5H10N2/c6-4-1-5(4)2-7-3-5/h4,7H,1-3,6H2 |
InChI-Schlüssel |
HUYFERUUFCSQIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C12CNC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B15072744.png)


![4-Chlorobenzo[d]isoxazole](/img/structure/B15072771.png)








